

An In-depth Technical Guide to the Physical and Chemical Properties of α -Guaiene

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Compound of Interest

Compound Name: *alpha-Guaiene*

Cat. No.: *B1239748*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Guaiene (α -Guaiene) is a naturally occurring bicyclic sesquiterpene hydrocarbon with the molecular formula $C_{15}H_{24}$.^[1] It is a significant constituent of various plant essential oils, notably guaiac wood oil (from *Bulnesia sarmientoi*), patchouli oil (*Pogostemon cablin*), and agarwood.^{[2][3][4]} Characterized by its pleasant, woody, and spicy aroma, α -Guaiene is valued in the fragrance and flavor industries.^{[5][6]} Beyond its sensory properties, recent research has highlighted its potential pharmacological activities, including antifungal, anti-inflammatory, antioxidant, and anticancer properties, making it a compound of interest for drug development.^{[2][3][7]} This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its isolation and analysis, and insights into its biological activities.

Physical and Chemical Properties

α -Guaiene is a colorless to pale yellow liquid under standard conditions.^{[4][5]} It is hydrophobic, soluble in organic solvents like alcohol and chloroform, but has very low solubility in water.^{[8][9]}

Quantitative Physical Data

The key physical properties of α -Guaiene are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Weight	204.35 g/mol	[7][10][11]
Boiling Point	281.0 to 282.0 °C (at 760 mmHg)	[1][8][12]
Density	0.897 to 0.903 g/cm ³ (at 25 °C)	[7][8]
Specific Gravity	0.89700 to 0.90300 (at 25 °C)	[6][8]
Refractive Index	1.49300 to 1.49900 (at 20 °C)	[8]
Flash Point	~111.1 °C (232.0 °F, TCC)	[7][8]
Vapor Pressure	0.006 mmHg (at 25 °C, est.)	[8]
Water Solubility	~0.021 mg/L (at 25 °C, est.)	[8][12]
logP (o/w)	6.602 (est.)	[8][12]
Optical Rotation	[α] ^D ₂₀ -64.5° (c=3.6 in dioxane)	[13]

Chemical Identity and Stability

Identifier	Value	Source(s)
CAS Number	3691-12-1	[7][9][10]
Molecular Formula	C ₁₅ H ₂₄	[1][7][10]
IUPAC Name	(1S,4S,7R)-1,4-dimethyl-7-(prop-1-en-2-yl)-1,2,3,4,5,6,7,8-octahydroazulene	[14]
InChI Key	ADIDQIZBYUABQK-RWMBFGLXSA-N	[2][9][15]
SMILES	C[C@@H]1C2=C(CC1)C(C)=C2C@H	[9][15]

Chemical Reactivity and Stability: As a sesquiterpene, α -Guaiene's reactivity is primarily defined by its double bonds, making it susceptible to oxidation and polymerization.^[5] A notable reaction is its aerial oxidation, which can form rotundone, a potent aroma compound with a peppery scent.^[2] Due to its susceptibility to oxidation, α -Guaiene should be stored under cold conditions (e.g., -20°C) to ensure long-term stability, which is reported to be at least two years under proper storage.^{[7][9]}

Spectroscopic Data

The identification and quantification of α -Guaiene are predominantly achieved through chromatographic and spectroscopic methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common technique for analyzing α -Guaiene.^[2] The compound is identified based on its retention time and its characteristic mass spectrum generated by electron ionization (EI). The molecular ion peak $[\text{M}]^{+}$ is observed at a mass-to-charge ratio (m/z) of 204.^[2] The NIST WebBook and other databases contain reference mass spectra for α -Guaiene, with major fragmentation peaks that aid in its definitive identification.^{[10][14]}

Kovats Retention Index

The Kovats Retention Index (RI) is a critical parameter for identifying α -Guaiene in complex mixtures like essential oils.

Column Type	Retention Index (RI) Value	Source(s)
Standard Non-Polar (e.g., DB-5)	1436 - 1455	^{[11][14]}
Standard Polar (e.g., Carbowax)	1583 - 1652	^{[11][14]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (^1H -NMR and ^{13}C -NMR) is used for the structural elucidation of α -Guaiene and its derivatives.^[16] Although detailed spectral data is highly dependent on the solvent and

instrument, general features include signals corresponding to its methyl groups, olefinic protons, and the complex aliphatic ring system.^[16]

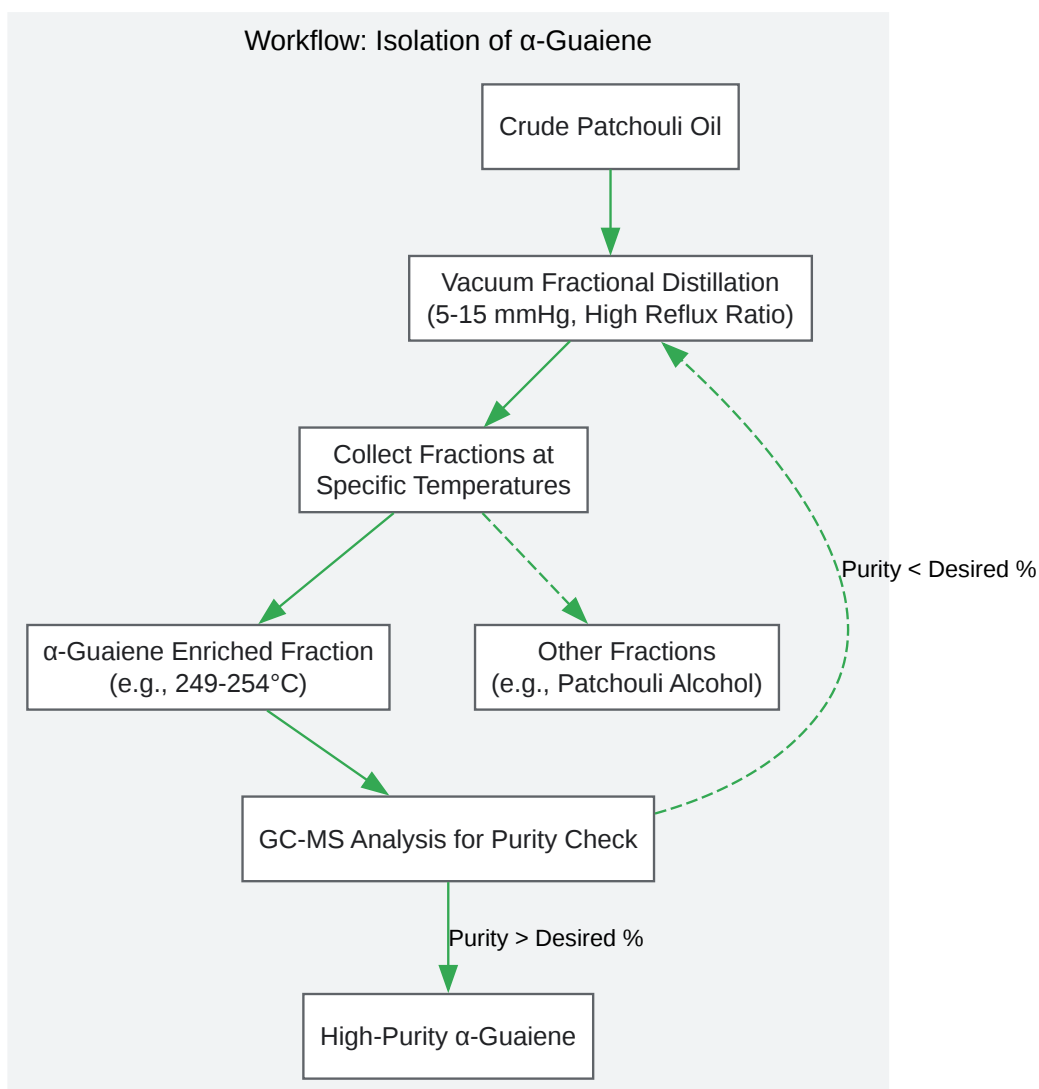
Experimental Protocols

Isolation of α -Guaiene from Patchouli Oil

α -Guaiene can be isolated from natural sources like patchouli oil, where it is a major component, using vacuum fractional distillation.^{[6][17]}

Methodology:

- **Initial Setup:** Crude patchouli oil is placed in a distillation flask connected to a fractionating column (e.g., a spinning band distillation column for higher efficiency).^[17] The system is connected to a vacuum pump to reduce the boiling point and prevent thermal degradation.
- **Vacuum Distillation:** The pressure is reduced to approximately 5-15 mmHg.^[6] The oil is heated gradually.
- **Fraction Collection:** Fractions are collected at different temperature ranges. α -Guaiene, being more volatile than other components like patchouli alcohol, typically distills at lower temperatures. A fraction collected between 249°C and 254°C (at atmospheric pressure, with boiling point adjusted for vacuum) is often enriched with α -Guaiene.^{[17][18]}
- **Purity Analysis:** The purity of the collected fraction is assessed using GC-MS. The process can be optimized by adjusting the reflux ratio (e.g., 20:1 or 24:1) to enhance separation efficiency.^{[6][17]}
- **Further Purification:** If higher purity is required, repeated distillations or preparative chromatography may be employed.^[19]

Workflow: Isolation of α -Guaiene

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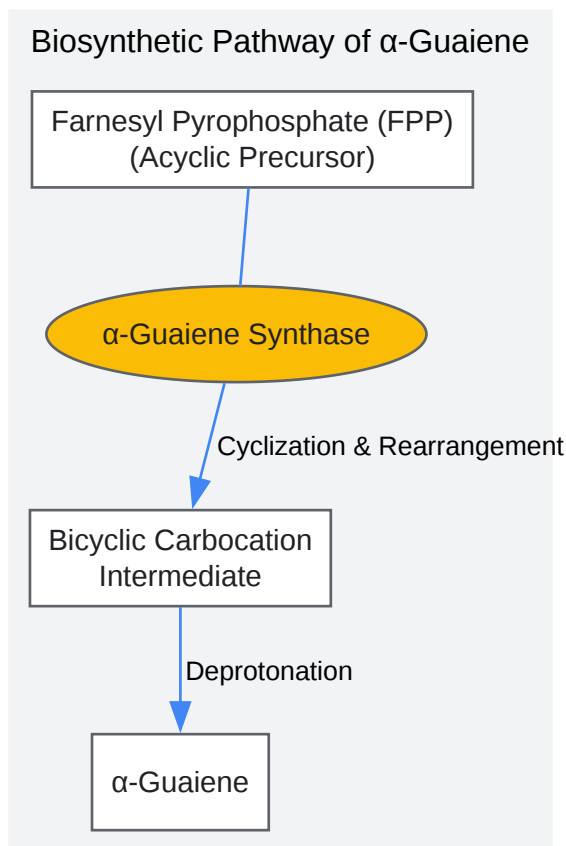
Workflow for isolating α -Guaiene from patchouli oil.

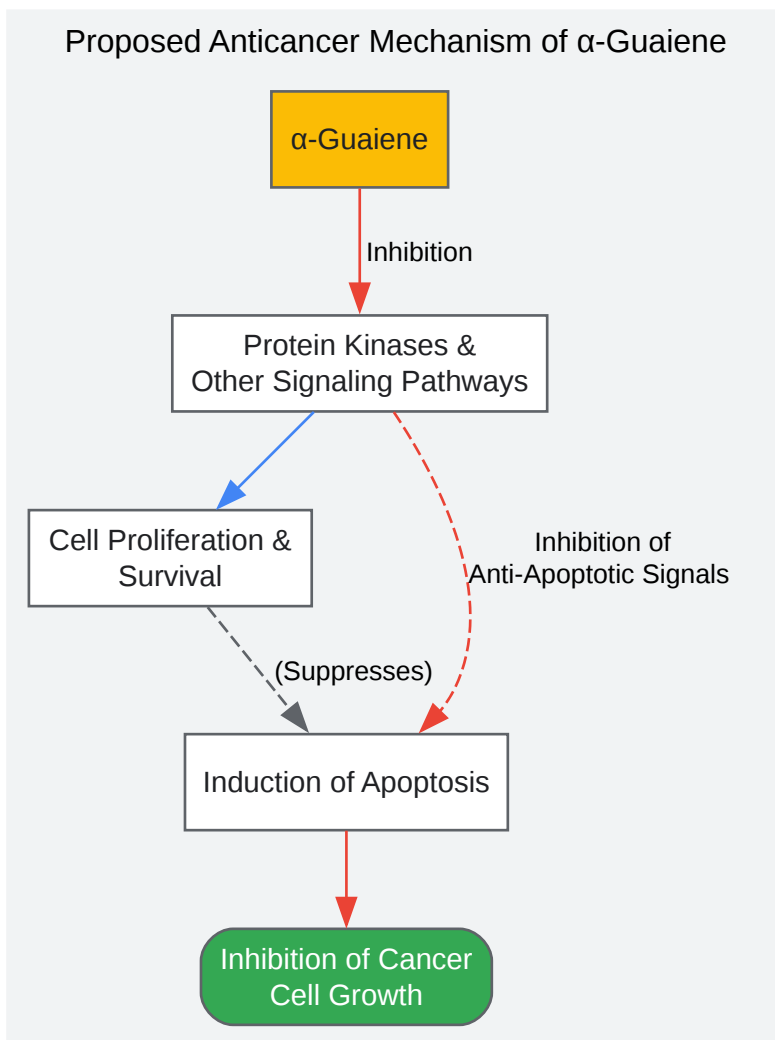
Biosynthesis of α -Guaiene

The biosynthesis of α -Guaiene in plants and engineered microorganisms starts from the common C15 isoprenoid precursor, farnesyl pyrophosphate (FPP).[2] The key step is a complex cyclization reaction catalyzed by a specific sesquiterpene synthase, α -guaiene synthase.[2][20]

Methodology (Enzymatic Synthesis):

- **Enzyme Source:** α -guaiene synthase can be obtained from natural sources (e.g., *Aquilaria* cell cultures) or, more commonly, from a recombinant microorganism (like *E. coli* or yeast) engineered to express the synthase gene.[19][20]
- **Precursor:** The substrate, farnesyl pyrophosphate (FPP), is added to a reaction buffer.
- **Enzymatic Reaction:** The purified α -guaiene synthase is introduced into the buffer containing FPP and necessary cofactors (typically Mg^{2+}). The reaction is incubated at an optimal temperature (e.g., 20-30°C) for a set period.
- **Product Extraction:** The reaction is stopped, and the synthesized α -Guaiene, being hydrophobic, is extracted from the aqueous buffer using an organic solvent (e.g., hexane or ethyl acetate).
- **Analysis:** The extracted organic layer is then analyzed by GC-MS to confirm the production of α -Guaiene and identify any other sesquiterpene byproducts.

Biosynthetic Pathway of α -Guaiene

Proposed Anticancer Mechanism of α -Guaiene

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